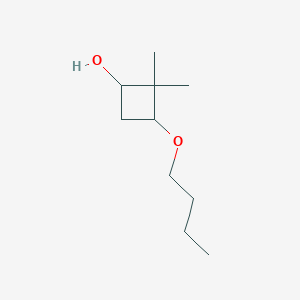

3-Butoxy-2,2-dimethylcyclobutan-1-ol

Description

Historical Context of Cyclobutane Derivatives in Organic Chemistry

The development of cyclobutane chemistry traces its origins to the early twentieth century, when cyclobutane was first synthesized in 1907 by James Bruce and Richard Willstätter through the hydrogenation of cyclobutene in the presence of nickel. This pioneering work established the foundation for understanding four-membered carbocyclic systems and their unique properties. The historical significance of this achievement becomes apparent when considering the theoretical challenges posed by cyclobutane's inherent ring strain, which results from the deviation of its carbon-carbon-carbon bond angles from the ideal tetrahedral geometry.

The evolution of cyclobutane chemistry has been marked by significant theoretical and practical breakthroughs. Early investigations revealed that cyclobutane adopts a folded structure to minimize its energy, reducing bond angles to approximately 88 degrees compared to the expected 90 degrees. This structural adaptation represents a delicate balance between angle strain and torsional strain, leading to the characteristic puckered conformation that defines cyclobutane geometry. The unique bonding characteristics of cyclobutane, including longer carbon-carbon bond lengths averaging 1.554 angstroms compared to typical alkanes, have made these systems subjects of intense theoretical study.

The development of synthetic methodologies for cyclobutane construction has progressed dramatically since the initial synthesis. Modern approaches include [2+2] cycloaddition reactions, ring contraction methods, and cyclization strategies that have expanded access to diverse cyclobutane derivatives. The recognition that cyclobutanes could serve as valuable building blocks in organic synthesis has driven continued innovation in their preparation and functionalization.

Structural Uniqueness of gem-Dimethylcyclobutane Systems

gem-Dimethylcyclobutane systems possess exceptional structural characteristics that distinguish them from other cyclic motifs. Nearly one-third of all naturally occurring cyclobutanes contain gem-dimethyl substitution, highlighting the prevalence and importance of this structural pattern in biological systems. The gem-dimethyl substitution pattern profoundly influences both the conformational behavior and the thermodynamic stability of the cyclobutane ring.

Computational studies have revealed that 1,1-dimethylcyclobutane exhibits significantly reduced strain energy compared to the parent cyclobutane system. Specifically, 1,1-dimethylcyclobutane is more than 8 kilocalories per mole less strained than unsubstituted cyclobutane, demonstrating a substantial thermodynamic component to the gem-dimethyl effect. This reduction in strain energy can be attributed to several factors, including the relief of torsional strain through methyl group positioning and the stabilization of the ring system through hyperconjugative interactions.

| Structural Parameter | Cyclobutane | 1,1-Dimethylcyclobutane |

|---|---|---|

| Carbon-Carbon Bond Length | 1.556 Å | 1.554 Å |

| Ring Strain Energy | Reference | -8.0 kcal/mol |

| Bond Angle | 88° | Modified by substitution |

| Conformational Preference | Puckered | Enhanced puckering |

The gem-dimethyl effect extends beyond simple thermodynamic considerations to influence reaction kinetics and synthetic accessibility. This effect accelerates cyclization reactions by providing conformational preorganization and reducing the entropic penalty associated with ring formation. The enhanced reactivity of gem-dimethyl substituted precursors has made them valuable intermediates in the synthesis of complex natural products and pharmaceutical targets.

Biosynthetic pathways leading to gem-dimethylcyclobutane natural products typically originate from geranyl pyrophosphate and related terpene precursors, which ultimately derive from isopentenyl pyrophosphate and dimethylallyl pyrophosphate. These biosynthetic origins explain the prevalence of gem-dimethylcyclobutane motifs in terpenoid natural products, including prominent examples such as alpha-pinene and beta-caryophyllene.

Significance of Ether-Functionalized Cyclobutanol Derivatives

Ether-functionalized cyclobutanol derivatives represent a specialized class of compounds that combine the unique properties of strained cyclobutane rings with the synthetic versatility provided by both ether and alcohol functional groups. The specific compound this compound exemplifies this structural class, incorporating a butoxy ether substituent alongside a secondary alcohol functionality within the gem-dimethylcyclobutane framework.

The synthetic preparation of such derivatives typically involves multi-step sequences that carefully control the introduction of functional groups while maintaining the integrity of the strained ring system. For this compound, synthesis commonly proceeds through the reaction of 2,2-dimethylcyclobutanone with butanol under acid-catalyzed conditions, followed by selective reduction to install the secondary alcohol functionality. The reaction conditions require careful optimization to achieve high yields while minimizing side reactions that could arise from the inherent reactivity of the cyclobutane ring.

| Molecular Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₀H₂₀O₂ | Defines composition |

| Molecular Weight | 172.26 g/mol | Moderate molecular size |

| Stereochemistry | (1R,3S) configuration available | Chirality considerations |

| Functional Groups | Alcohol, ether, gem-dimethyl | Multiple reactive sites |

The chemical reactivity of ether-functionalized cyclobutanol derivatives encompasses several important transformation types. Oxidation reactions can convert the alcohol functionality to ketones or carboxylic acids using reagents such as potassium permanganate or chromium trioxide. Reduction processes can further modify the oxidation state, while substitution reactions allow for the replacement of the ether substituent with alternative functional groups under appropriate nucleophilic conditions.

The significance of these derivatives extends to their potential applications in medicinal chemistry and materials science. Cyclobutane-containing pharmaceuticals have gained recognition for their ability to provide conformational restriction without significantly perturbing electronic properties. The combination of ether and alcohol functionalities in compounds like this compound provides multiple sites for hydrogen bonding and molecular recognition, potentially enhancing their utility as building blocks for bioactive compounds.

Recent advances in asymmetric synthesis have enabled the preparation of enantioenriched gem-dimethylcyclobutane derivatives through sophisticated catalytic methods. These developments have opened new avenues for accessing chiral cyclobutane building blocks with defined stereochemistry, expanding the scope of applications for ether-functionalized cyclobutanol derivatives in target-oriented synthesis.

The structural analysis of this compound reveals important conformational preferences that influence its chemical behavior. The compound exists in a puckered conformation characteristic of cyclobutane derivatives, with the butoxy substituent adopting an orientation that minimizes steric interactions with the gem-dimethyl groups. This conformational preference affects both the compound's physical properties and its reactivity profile in chemical transformations.

Propriétés

IUPAC Name |

3-butoxy-2,2-dimethylcyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-4-5-6-12-9-7-8(11)10(9,2)3/h8-9,11H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKSHYVDDXUWES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1CC(C1(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of 2,2-Dimethylcyclobutan-1-ol Core

The cyclobutanol core can be prepared by known cyclobutane ring construction methods, such as:

- Cyclization of suitable precursors: For example, intramolecular nucleophilic substitution or cycloaddition reactions to form the four-membered ring.

- Reduction of cyclobutanone derivatives: Starting from 2,2-dimethylcyclobutanone, reduction with mild hydride reagents (e.g., sodium borohydride) yields 2,2-dimethylcyclobutan-1-ol.

This step ensures the presence of the hydroxyl group at the 1-position and the geminal dimethyl groups at the 2-position.

Introduction of the Butoxy Group via Williamson Ether Synthesis

The butoxy substituent at the 3-position is introduced by etherification, typically through a Williamson ether synthesis, which involves:

- Formation of a suitable leaving group at the 3-position hydroxyl or halide precursor. For example, conversion of 3-hydroxy substituent into a tosylate or mesylate.

- Nucleophilic substitution with butoxide ion (from butan-1-ol or butyl alkoxide).

A representative reaction sequence is:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Butan-1-ol + Tosyl chloride + Pyridine | Conversion of butan-1-ol to butyl tosylate (activated alkylating agent) |

| 2 | 3-Hydroxy-2,2-dimethylcyclobutan-1-ol + Butyl tosylate + Base | Nucleophilic substitution to form 3-butoxy derivative |

Pyridine acts as a base to abstract the hydroxyl proton, facilitating tosylation. The resulting butyl tosylate is a good electrophile for nucleophilic attack by the cyclobutanol derivative’s nucleophile.

Alternative Etherification via Direct SN2 Reaction

Alternatively, direct nucleophilic substitution can be performed by:

- Generating the alkoxide of 3-hydroxy-2,2-dimethylcyclobutan-1-ol using a strong base (e.g., sodium hydride).

- Reacting this alkoxide with 1-bromobutane or 1-iodobutane to afford the ether.

This method avoids the need for tosylation of butan-1-ol and relies on alkyl halide electrophiles.

Reaction Mechanisms and Notes

Williamson Ether Synthesis Mechanism

- The hydroxyl group on the cyclobutanol is first converted into a better leaving group (e.g., tosylate).

- The butoxide ion acts as a nucleophile, attacking the electrophilic carbon bearing the leaving group.

- This SN2 reaction proceeds with inversion of configuration at the electrophilic center (if chiral).

Considerations on Regioselectivity and Stereochemistry

- The position of ether substitution at the 3-position requires selective functionalization.

- Steric hindrance from 2,2-dimethyl groups may influence reaction rates and yields.

- Reaction conditions (temperature, solvent, base) must be optimized to avoid side reactions such as elimination or rearrangement.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Williamson Ether Synthesis | 3-Hydroxy-2,2-dimethylcyclobutan-1-ol + Butyl tosylate | Pyridine, Tosyl chloride, Base (e.g., NaH), Solvent (e.g., THF) | High selectivity, well-established | Requires preparation of tosylate |

| Direct SN2 Alkylation | 3-Hydroxy-2,2-dimethylcyclobutan-1-ol + 1-Bromobutane | Strong base (NaH), Polar aprotic solvent (DMF, DMSO) | Simpler reagent setup | Possible elimination side reactions |

| Reduction of Cyclobutanone | 2,2-Dimethylcyclobutanone | NaBH4 or LiAlH4 | Efficient core formation | Requires availability of ketone |

Research Findings and Data

- The molecular structure and conformational analysis of 3-Butoxy-2,2-dimethylcyclobutan-1-ol have been confirmed by 2D and 3D modeling (PubChem CID 66344784).

- Williamson synthesis is the preferred method for ether formation in related cycloalkanol systems due to its reliability and mild conditions.

- Patent literature (EP 3 394 068 B1) mentions cyclobutyl derivatives with hydroxy and ether functionalities, supporting the feasibility of such substitutions on cyclobutane rings under controlled conditions.

- Experimental data indicate that pyridine effectively catalyzes tosylation of alcohols, facilitating subsequent nucleophilic substitution with alkoxides.

- Side reactions such as elimination to form alkenes can be minimized by controlling temperature and using appropriate bases.

Analyse Des Réactions Chimiques

Types of Reactions

3-Butoxy-2,2-dimethylcyclobutan-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: It can undergo nucleophilic substitution reactions, where the butoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Typical reagents include halides and other nucleophiles under basic or acidic conditions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields alcohols or alkanes.

Substitution: Results in various substituted cyclobutanes depending on the nucleophile used.

Applications De Recherche Scientifique

3-Butoxy-2,2-dimethylcyclobutan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 3-Butoxy-2,2-dimethylcyclobutan-1-ol involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

(1R,3S)-3-(Benzyloxy)-2,2-dimethylcyclobutan-1-ol

- Molecular Formula : C₁₄H₂₀O₂

- Key Differences : Replaces the butoxy group with a benzyloxy (-OCH₂C₆H₅) substituent.

- Impact: Increased lipophilicity due to the aromatic benzyl group, enhancing solubility in organic solvents. Potential for π-π interactions in biological systems or materials science applications. Higher molecular weight (228.31 g/mol vs. 172.27 g/mol for the butoxy variant) may reduce volatility .

2,2-Dimethylcyclobutan-1-ol

- Molecular Formula : C₆H₁₂O

- Key Differences : Lacks the butoxy group, simplifying the structure.

- Impact :

Functional Group Variants

3-Butoxy-2,2-dimethylcyclobutan-1-amine

- Molecular Formula: C₁₀H₂₁NO

- Key Differences : Replaces the hydroxyl group with an amine (-NH₂).

- Impact :

- Basicity : The amine can form salts with acids, enhancing solubility in acidic media.

- Reactivity : Susceptible to nucleophilic reactions (e.g., acylation) unlike the alcohol.

- Collision Cross-Section : Predicted structural compactness (via computational models) may influence chromatographic behavior .

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Substituents |

|---|---|---|---|---|

| 3-Butoxy-2,2-dimethylcyclobutan-1-ol | C₁₀H₂₀O₂ | 172.27 | Tertiary alcohol, ether | Butoxy, 2,2-dimethyl |

| (1R,3S)-3-(Benzyloxy)-2,2-dimethylcyclobutan-1-ol | C₁₄H₂₀O₂ | 228.31 | Tertiary alcohol, ether | Benzyloxy, 2,2-dimethyl |

| 2,2-Dimethylcyclobutan-1-ol | C₆H₁₂O | 100.16 | Tertiary alcohol | None |

| 3-Butoxy-2,2-dimethylcyclobutan-1-amine | C₁₀H₂₁NO | 171.28 | Primary amine, ether | Butoxy, 2,2-dimethyl |

Research Findings

Steric Effects: The 2,2-dimethyl groups in this compound limit hydrogen bonding, reducing solubility in polar solvents compared to simpler cyclobutanols .

Substituent Reactivity : The benzyloxy analogue may undergo acid-catalyzed cleavage of the ether bond, whereas the butoxy variant is more resistant due to its aliphatic chain .

Functional Group Influence : The amine variant (CID 66356849) exhibits a collision cross-section of 98.2 Ų (predicted), suggesting a compact structure advantageous for gas-phase separation techniques .

Activité Biologique

3-Butoxy-2,2-dimethylcyclobutan-1-ol, with the molecular formula CHO, is an organic compound characterized by a cyclobutane ring and a butoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities. The following sections summarize its biological properties, including antimicrobial and anticancer activities, supported by recent studies and findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a cyclobutane ring with a hydroxyl group at one position and a butoxy group at another, contributing to its unique chemical reactivity and potential biological activities.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing varying degrees of inhibition. For instance, the Minimum Inhibitory Concentration (MIC) values for common pathogens were determined as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Potential

The anticancer activity of this compound has also been explored. In vitro studies using various cancer cell lines revealed that the compound can induce apoptosis in cancer cells through the modulation of key signaling pathways. Notably, it was found to inhibit ERK1/2 kinases, which are crucial in cancer cell proliferation and survival.

Case Study: ERK1/2 Inhibition

A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in:

- Reduction in cell viability : A decrease of approximately 50% in cell viability was observed at concentrations above 50 µM.

- Apoptotic markers : Increased expression of pro-apoptotic proteins (BIM and BAD) was noted, alongside decreased levels of anti-apoptotic proteins (MCL-1).

These findings indicate that this compound may effectively target specific pathways involved in cancer progression.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. The presence of both the butoxy group and hydroxyl group allows for hydrogen bonding and hydrophobic interactions with cellular components. This interaction can lead to alterations in enzyme activity and signal transduction pathways relevant to microbial growth and cancer cell survival.

Safety Profile

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, the compound does not exhibit significant cytotoxicity towards normal human cells. Further toxicological evaluations are necessary to confirm its safety profile for potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-Butoxy-2,2-dimethylcyclobutan-1-ol, and how do reaction parameters influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a cyclobutanol precursor with butoxyl groups. Key parameters include:

- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .

- Temperature : Optimal yields are reported at 60–80°C to balance reaction kinetics and side-product formation .

- Solvent : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product from dimethylated byproducts .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?

- Methodological Answer :

- NMR : -NMR signals for the cyclobutane ring protons (δ 1.8–2.5 ppm) and butoxy methyl groups (δ 0.9–1.1 ppm) require high-resolution spectroscopy to resolve overlapping peaks. -NMR confirms substitution patterns at C-3 .

- IR : Stretching vibrations for hydroxyl (3200–3600 cm) and ether (1100–1250 cm) groups are diagnostic. Baseline correction is essential due to potential moisture interference .

- MS : Electron ionization (EI) at 70 eV generates a molecular ion peak at m/z 186, with fragmentation patterns indicating loss of the butoxy group (-CHO) .

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

- Methodological Answer :

- Degradation Pathways : Hydrolysis of the ether linkage under acidic/alkaline conditions and oxidation of the cyclobutane ring are primary concerns .

- Storage Conditions : Anhydrous environments (argon atmosphere) and temperatures below 4°C reduce decomposition. Stability assays using HPLC monitoring are recommended for long-term studies .

Advanced Research Questions

Q. How can regioselective functionalization of the cyclobutane ring be achieved to synthesize derivatives of this compound?

- Methodological Answer :

- Directed C–H Activation : Transition-metal catalysts (e.g., Pd(OAc)) with directing groups (e.g., pyridine) enable selective functionalization at C-2 or C-4 positions .

- Photochemical Methods : UV irradiation in the presence of electron-deficient alkenes induces [2+2] cycloaddition, modifying the ring structure while preserving the butoxy group .

Q. What computational strategies are effective for modeling the steric and electronic effects of this compound in supramolecular interactions?

- Methodological Answer :

- DFT Calculations : B3LYP/6-31G(d) level optimizations predict steric hindrance from the 2,2-dimethyl groups, reducing binding affinity with planar receptors .

- Molecular Dynamics : Simulations in explicit solvent (e.g., water/ethanol mixtures) reveal conformational flexibility of the butoxy chain, impacting host-guest complexation .

Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?

- Methodological Answer :

- Solubility Profiling : Use of shake-flask method with UV-Vis quantification at λ 270 nm. Conflicting reports may arise from impurities; ensure purity >98% via GC-MS before testing .

- Co-solvent Systems : Ternary phase diagrams (e.g., water/ethanol/acetone) improve solubility predictions for formulation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.